5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine
Description
5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine (molecular formula: C₁₁H₁₃F₃N₂, molar mass: 230.23 g/mol) is a heterocyclic compound featuring a pyridine ring substituted with a trifluoromethyl group at the 2-position and a piperidin-4-yl group at the 5-position . The compound is of interest in medicinal chemistry, particularly in the development of central nervous system (CNS) agents or enzyme inhibitors targeting neurotransmitter systems .
Properties
IUPAC Name |
5-piperidin-4-yl-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)10-2-1-9(7-16-10)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRFEQFJEBTINJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237761 | |
| Record name | Pyridine, 5-(4-piperidinyl)-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256819-97-2 | |
| Record name | Pyridine, 5-(4-piperidinyl)-2-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256819-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 5-(4-piperidinyl)-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine and pyridine precursors.
Coupling Reaction: The piperidine ring is coupled with the pyridine ring through a series of reactions, often involving palladium-catalyzed cross-coupling reactions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Industrial Production Methods
In an industrial setting, the production of 5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can modify the piperidine ring or the pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine is characterized by the presence of a piperidine ring and a trifluoromethyl group attached to a pyridine nucleus. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for various biological activities. Its molecular formula is with a CAS Number of 2169998-41-6.
The compound exhibits potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling and glucose homeostasis. Research indicates that it can improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. Additionally, it shows moderate inhibitory effects on other phosphatases such as T-cell protein tyrosine phosphatase (TCPTP) and Src homology region 2 domain-containing phosphatase-1 (SHP-1).
Drug Discovery
5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine serves as a tool compound for studying PTP1B and related phosphatases. Its potential as a therapeutic agent for metabolic diseases like type 2 diabetes is being explored, with ongoing phase 1 clinical trials assessing its safety and efficacy in humans .
Case Study: PTP1B Inhibition
In preclinical studies, the compound has demonstrated significant improvements in insulin sensitivity and glucose homeostasis, suggesting its potential role in diabetes treatment.
Cancer Research
The compound may also have anticancer properties through the inhibition of SHP-1 and other related phosphatases. By modulating these pathways, it could potentially influence tumor growth and metastasis.
Case Study: Anticancer Activity
Research has indicated that similar compounds with trifluoromethyl substitutions exhibit selective cytotoxicity against cancer cell lines, highlighting the need for further investigation into this compound's potential in oncology .
Toxicity and Safety
In terms of safety, 5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine has been found to be generally well-tolerated in animal studies. However, mild hepatotoxicity and gastrointestinal irritation were observed at high doses. This necessitates careful monitoring during clinical trials to assess the therapeutic window.
Summary Table of Applications
| Application Area | Description | Current Status |
|---|---|---|
| Drug Discovery | Inhibitor of PTP1B for type 2 diabetes treatment | Phase 1 clinical trials ongoing |
| Cancer Research | Potential anticancer activity through SHP-1 inhibition | Preclinical studies underway |
| Metabolic Disease Research | Improvement of insulin sensitivity and glucose homeostasis | Ongoing research |
Mechanism of Action
The mechanism of action of 5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperidine ring can form hydrogen bonds with target molecules, stabilizing the compound-receptor complex.
Comparison with Similar Compounds
2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride
This compound (C₁₂H₁₆ClF₃N₂O) differs by the addition of a methoxy linker between the piperidine and pyridine rings, forming a hydrochloride salt. The hydrochloride salt form enhances crystallinity, facilitating pharmaceutical formulation .
2-Bromo-5-(piperidin-4-yl)pyridine
Substitution of the trifluoromethyl group with bromine (C₁₀H₁₂BrN₂) introduces a reactive halogen, making this compound a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura). However, the absence of the trifluoromethyl group reduces metabolic stability, and the bromine atom increases molecular weight (257.12 g/mol) .
5-(Bromomethyl)-2-(trifluoromethyl)pyridine
This analogue (C₇H₅BrF₃N) replaces the piperidine moiety with a bromomethyl group. The bromine enhances electrophilicity, enabling nucleophilic substitution reactions. Its lower molecular weight (240.02 g/mol) and simpler structure may improve synthetic accessibility but limit target specificity .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* (Predicted) | Melting Point (°C) | Water Solubility (mg/mL) |
|---|---|---|---|---|
| 5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine | 230.23 | 2.1 | Not reported | 0.15 |
| 2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine HCl | 304.72 | 1.8 | >250 | 1.2 |
| 2-Bromo-5-(piperidin-4-yl)pyridine | 257.12 | 2.3 | 268–287 | 0.08 |
| 5-(Bromomethyl)-2-(trifluoromethyl)pyridine | 240.02 | 2.5 | Not reported | 0.05 |
*LogP values estimated using fragment-based methods. Data compiled from .
Key Observations :
- The hydrochloride salt (2.1.1) exhibits higher water solubility due to ionic character.
- Brominated derivatives (2.1.2, 2.1.3) show lower solubility but greater reactivity.
Pharmacological Activity
Trifluoromethyl-Containing Analogues
The trifluoromethyl group in 5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine enhances binding affinity to hydrophobic enzyme pockets, as seen in analogues like 5-(Trifluoromethyl)isoquinolin-1-amine (C₁₀H₈F₃N₂), which inhibits histone deacetylases (HDACs) . Comparative studies suggest that piperidine-containing trifluoromethylpyridines exhibit superior CNS penetration over non-piperidine variants .
Piperidine-Containing Heterocycles
Compounds like 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one (C₂₁H₂₀N₃O₂S) demonstrate potent serotonin receptor antagonism, highlighting the piperidine group's role in modulating receptor interactions. However, the larger chromenopyrimidine scaffold reduces bioavailability compared to simpler pyridine derivatives .
Biological Activity
5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine (CAS No. 1256819-97-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and related research findings.
Chemical Structure and Properties
5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine is characterized by a piperidine ring connected to a pyridine moiety with a trifluoromethyl group at the 2-position. Its chemical formula is , and it exhibits notable lipophilicity due to the trifluoromethyl group, which enhances its interaction with hydrophobic regions of proteins.
The mechanism of action for 5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which are pivotal in cellular signaling pathways. For instance, studies indicate that it may interact with c-KIT, a receptor tyrosine kinase implicated in certain cancers .
- Receptor Binding : There is evidence suggesting that similar compounds can bind to serotonin and dopamine receptors, indicating potential neuropharmacological effects .
Biological Activity
Research has highlighted several biological activities associated with 5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine:
- Antitumor Activity : Preliminary studies have suggested that derivatives of this compound may exhibit anti-proliferative effects against cancer cell lines. For example, compounds with similar structures have shown significant inhibition of c-KIT activity in resistant gastrointestinal stromal tumors (GISTs) .
- Neuropharmacological Effects : The compound's ability to interact with neurotransmitter receptors suggests potential applications in treating neurological disorders. Its affinity for serotonin and dopamine receptors could lead to developments in antipsychotic medications .
- Antimicrobial Properties : Some studies indicate that related trifluoromethyl-containing compounds possess antimicrobial activity, which may extend to 5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine .
Table 1: Summary of Biological Activities
Case Study: c-KIT Inhibition
A study investigated the structure-activity relationship (SAR) of various derivatives related to c-KIT inhibition. The results indicated that certain modifications increased the potency against resistant c-KIT mutants significantly compared to standard treatments like imatinib .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
